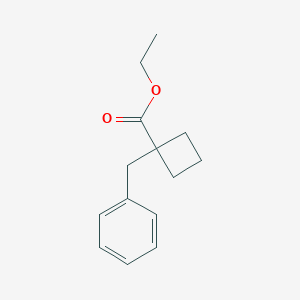

Ethyl 1-benzylcyclobutanecarboxylate

Description

Significance of Cyclobutane (B1203170) Scaffolds in Modern Organic Synthesis

Cyclobutane derivatives are crucial building blocks in contemporary organic synthesis. scirp.org Their unique three-dimensional structure makes them valuable scaffolds in medicinal chemistry and materials science. molaid.comchemicalbook.com The incorporation of a cyclobutane motif can significantly influence a molecule's biological activity and physical properties. rayfull.net For instance, cyclobutane rings are found in a variety of natural products, including terpenes, alkaloids, and steroids, many of which exhibit potent biological activities. bldpharm.comguidechem.com In drug discovery, the rigid, non-planar nature of the cyclobutane ring is utilized to create conformationally restricted scaffolds, which can lead to improved binding affinity and selectivity for biological targets. rayfull.net This "escape from flatland" concept is a key strategy in modern medicinal chemistry to access novel chemical space. chemicalbook.comrayfull.net Furthermore, the inherent strain in the cyclobutane ring can be harnessed to drive complex chemical transformations, such as ring expansions and ring-opening reactions, providing access to more complex molecular architectures. scirp.orgguidechem.com

Historical Context of Cyclobutane Ring Synthesis

The history of cyclobutane chemistry dates back to the early 20th century. Cyclobutane itself was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene (B1205218). nih.gov Initially, the synthesis of cyclobutane rings was challenging due to their inherent strain. Early methods often involved the dehalogenation of 1,4-dihalobutanes with reducing metals. nih.gov A major breakthrough in cyclobutane synthesis was the development of [2+2] cycloaddition reactions, particularly the photochemical dimerization of alkenes. This method, along with the reaction of ketenes with electron-rich alkenes to form cyclobutanones, has become a cornerstone for the construction of the four-membered ring system. nih.gov Over the years, a wide array of synthetic methodologies have been developed, allowing for the regioselective and stereoselective synthesis of highly substituted cyclobutanes, thus expanding their utility in organic synthesis. guidechem.com

Unique Structural Features and Inherent Strain in Cyclobutane Systems

The cyclobutane ring possesses distinct structural and electronic properties primarily due to its significant ring strain. molaid.com With a strain energy of approximately 26.3 kcal/mol, it is the second most strained monocarbocycle after cyclopropane (B1198618). This high strain energy is predominantly due to angle strain, as the C-C-C bond angles are compressed to about 88°, a significant deviation from the ideal tetrahedral angle of 109.5°.

To alleviate some of the torsional strain that would be present in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation. This puckering slightly increases the angle strain but reduces the eclipsing interactions between adjacent hydrogen atoms. The C-C bond lengths in cyclobutane are approximately 1.56 Å, which is longer than in a typical alkane, a consequence of the 1,3 C-C non-bonding repulsions across the ring. These unique structural features not only make cyclobutanes interesting from a theoretical perspective but also render them reactive intermediates that can undergo a variety of ring-opening reactions, a property that is often exploited in synthetic chemistry. scirp.orgguidechem.com

Data Tables

| Property | Value | Reference |

| Strain Energy | 26.3 kcal/mol | |

| C-C-C Bond Angle | ~88° | |

| C-C Bond Length | ~1.56 Å |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-16-13(15)14(9-6-10-14)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLUNUGZKBCZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576035 | |

| Record name | Ethyl 1-benzylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114672-01-4 | |

| Record name | Ethyl 1-benzylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control and Asymmetric Synthesis of Ethyl 1 Benzylcyclobutanecarboxylate and Stereoisomers

Enantioselective Synthesis of Cyclobutane (B1203170) Derivatives

The enantioselective synthesis of cyclobutane derivatives is a field of intensive research, driven by the importance of these structures in medicinal chemistry and organic synthesis. nih.govacs.org Achieving control over the absolute stereochemistry of substituted cyclobutanes is a formidable task. thieme-connect.com Various strategies have been developed, including asymmetric cycloadditions, diastereoselective reactions, and the desymmetrization of prochiral precursors, to access these valuable chiral building blocks. nih.govresearchgate.net

Asymmetric [2+2] Cycloadditions

The [2+2] cycloaddition is one of the most direct and convergent methods for constructing the cyclobutane ring. nih.govnih.gov However, controlling enantioselectivity in these reactions has been a long-standing challenge. nih.gov Significant progress has been made through the development of catalytic asymmetric variants, which employ chiral catalysts to induce stereoselectivity in the formation of the four-membered ring. nih.govnih.gov These methods are crucial for accessing optically active cyclobutanes from simple, achiral starting materials. nih.gov

A significant advancement in asymmetric [2+2] cycloadditions is the use of visible light, which offers a greener and more sustainable alternative to high-energy UV irradiation. chemistryviews.orgacs.org These reactions often rely on a photosensitizer that absorbs visible light and then transfers energy to the substrates, facilitating the cycloaddition.

One innovative approach involves a cascade reaction combining iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition. nih.govacs.org This method produces enantioenriched oxa- nih.govacs.org-bicyclic heptanes with multiple contiguous stereocenters in good yields and with excellent diastereo- and enantioselectivities (up to 12:1 dr, >99% ee). nih.govacs.org The process is operationally simple, as all catalysts and starting materials are added at once, and it avoids the need for directing groups on the alkene substrates. acs.orgchemistryviews.org

Another strategy involves the direct excitation of a substrate/chiral Lewis acid (CLA) complex with visible light. acs.org In this system, the chiral Lewis acid acts as both the light-harvesting antenna and the source of asymmetric induction, enabling highly stereoselective [2+2] cycloaddition reactions with a single catalyst. acs.org Chiral thioxanthones have also been employed as sensitizers in intermolecular [2+2] photocycloadditions, achieving high enantioselectivities under visible light irradiation. acs.org Furthermore, supramolecular chemistry offers a unique approach, using homochiral metal-organic cages as nanoreactors to control the stereochemistry of photocycloadditions under visible light. nih.gov

| Method | Catalyst/Sensitizer (B1316253) System | Substrates | Key Features | Selectivity | Reference |

|---|---|---|---|---|---|

| Cascade Allylic Etherification/Cycloaddition | [Ir(cod)Cl]₂ with chiral phosphoramidite (B1245037) ligand; Ir(dFppy)₃ photosensitizer | Cinnamyl alcohols and allyl acetates | Directing-group-free; single operation | Up to 12:1 dr, >99% ee | nih.govacs.orgchemistryviews.org |

| Direct Lewis Acid Catalysis | Chiral Lewis acid (CLA) | Enones and alkenes | Single catalyst acts as antenna and chiral inductor | High diastereo- and enantioselectivities | acs.org |

| Chiral Sensitization | Chiral thioxanthone | 2(1H)-Quinolones and various olefins | Energy transfer from chiral sensitizer to substrate | Exceeds 90% ee in several cases | acs.org |

| Supramolecular Photocatalysis | Homochiral metal-organic cage (Δ/Λ-MOC-16) | 1-Br-Acenaphthylene | Enzyme-mimicking catalysis in a confined nanospace | High regio-, stereo-, and enantioselectivity | nih.gov |

A cornerstone of asymmetric [2+2] cycloadditions is the use of chiral catalysts to control the stereochemical outcome. A diverse array of catalyst systems has been developed for this purpose.

Rhodium catalysts paired with chiral diene ligands have proven effective for the highly diastereo- and enantioselective arylation of cyclobutene-1-carboxylate esters. rsc.org This method provides straightforward access to chiral cyclobutanes with control over two newly formed stereogenic centers. rsc.org

Phosphoramidite ligands, particularly those derived from BINOL, have emerged as a privileged class of ligands in asymmetric catalysis. wikipedia.orgnih.gov Initially introduced by Feringa, these monodentate ligands challenged the conventional wisdom that rigid bidentate ligands are necessary for high stereocontrol. wikipedia.org They have been successfully applied in a variety of transition-metal-catalyzed reactions, including copper-catalyzed 1,4-additions and rhodium-catalyzed hydrogenations, achieving excellent levels of enantioselectivity. wikipedia.org Chiral phosphine-phosphoramidite hybrid ligands have also been developed and show great promise in asymmetric catalysis. dicp.ac.cn In the context of cyclobutane synthesis, phosphoramidite ligands are used in conjunction with iridium catalysts in cascade reactions involving [2+2] photocycloadditions. chemistryviews.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium / Chiral Diene Ligands | Asymmetric 1,4-addition to cyclobutenes | Efficient synthesis of chiral cyclobutanes with high diastereo- and enantioselectivity. | rsc.org |

| Copper / Phosphoramidite Ligands | Asymmetric 1,4-addition | High enantioselectivity with flexible monodentate ligands. | wikipedia.org |

| Iridium / Phosphoramidite Ligands | Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Cascade reaction providing complex chiral cyclobutanes with excellent stereocontrol. | chemistryviews.org |

| Rhodium / Phosphine-Phosphoramidite Ligands | Asymmetric Hydroformylation | High enantioselectivities and regioselectivities. | dicp.ac.cn |

Allenes are versatile building blocks in organic synthesis, and their use in [2+2] cycloadditions provides a powerful route to cyclobutanes. rsc.org The axial chirality of substituted allenes can be effectively transferred to the cyclobutane product, making this an attractive strategy for asymmetric synthesis.

Intramolecular chirality transfer in [2+2] cycloadditions of enantiomerically enriched allenoates and alkenes has been demonstrated. nih.gov The use of a chiral catalyst was found to be crucial for achieving high levels of diastereoselectivity in these reactions, leading to highly substituted cyclobutanes that would be difficult to access by other means. nih.gov Furthermore, catalytic and enantioselective cycloadditions of allenoates with unactivated alkenes have been developed, highlighting the utility of allenes as reaction partners. nih.gov The stereochemical features of [2+2] cycloadditions involving chiral allenes, such as 1,3-dimethylallene, have been studied to understand the factors governing stereoselectivity. acs.org These allene-based methods have been instrumental in the total synthesis of several natural products containing the cyclobutane motif. nih.gov

Diastereoselective Synthesis of Cyclobutanecarboxylates

Controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity) when synthesizing complex molecules with multiple stereocenters. Several methods have been developed for the diastereoselective synthesis of substituted cyclobutanes and cyclobutanecarboxylates.

A catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs) allows for the synthesis of multi-substituted cyclobutanes. nih.gov By choosing either a Cu(I) or Cu(II) catalytic system, different regioisomers can be obtained with high diastereoselectivity, often as a single diastereoisomer. nih.gov The cycloaddition of BCBs with reagents like triazolinediones or nitrosoarenes also proceeds with high diastereoselectivity to yield cis-1,3-disubstituted cyclobutane derivatives. rsc.org

As mentioned previously, the rhodium-catalyzed asymmetric arylation of cyclobutene-1-carboxylate esters is a highly diastereoselective process. rsc.org Similarly, the cascade reaction involving an Ir-catalyzed allylic etherification followed by a visible-light-induced [2+2] cycloaddition affords products with excellent diastereoselectivity. nih.govacs.org These methods provide reliable control over the spatial arrangement of substituents on the cyclobutane ring.

Desymmetrization Strategies for Prochiral Cyclobutanes and Cyclobutanones

An elegant approach to chiral cyclobutanes involves the desymmetrization of a prochiral starting material, such as a meso-cyclobutane or a prochiral cyclobutanone (B123998). uni-mainz.denih.gov In this strategy, a chiral reagent or catalyst selectively transforms one of two enantiotopic functional groups or faces, thereby creating a chiral product.

A notable example is the desymmetrization of prochiral cyclobutanones via a nitrogen insertion reaction. uni-mainz.denih.gov Using a chiral auxiliary derived from (1S,2R)-1-amino-2-indanol, prochiral cyclobutanones are converted into chiral γ-lactams with good diastereoselectivity. uni-mainz.deresearchgate.net This method is operationally simple and does not require transition metals, making it suitable for the synthesis of drug molecules. uni-mainz.deresearchgate.net

Another powerful desymmetrization method is the catalytic enantioselective condensation of 2,2-disubstituted cyclobutane-1,3-diones with a primary amine. acs.org Catalyzed by a chiral phosphoric acid, this reaction provides access to cyclobutanes containing a quaternary carbon stereocenter in good yields and with high enantioselectivities. acs.org These desymmetrization strategies represent a powerful tool for generating molecular complexity from simple, symmetric precursors. nih.gov

Table of Compounds

| Compound Name | Abbreviation / Trivial Name | Role / Context |

|---|---|---|

| Ethyl 1-benzylcyclobutanecarboxylate | - | Target compound of the article |

| 1,5-cyclooctadiene | cod | Ligand in Iridium catalyst |

| 3,5-difluoro-2-(2-pyridinyl)phenyl | dFppy | Ligand in Iridium photosensitizer |

| 1,1'-Bi-2-naphthol | BINOL | Chiral backbone for phosphoramidite ligands |

| (1S,2R)-1-amino-2-indanol | - | Chiral auxiliary for desymmetrization |

| γ-Lactam | - | Product of cyclobutanone desymmetrization |

| Thioxanthone | - | Chiral photosensitizer |

| Acenaphthylene | - | Substrate in supramolecular photocatalysis |

| 1,3-dimethylallene | - | Chiral allene (B1206475) for [2+2] cycloadditions |

| Bicyclo[1.1.0]butane | BCB | Starting material for cyclobutane synthesis |

| Triazolinedione | - | Reagent for cycloaddition with BCBs |

| Nitrosoarene | - | Reagent for cycloaddition with BCBs |

Biocatalytic Resolution of Cyclobutanes

Biocatalytic resolution has emerged as a powerful and environmentally benign tool for the separation of enantiomers. This method utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. In the context of this compound, which possesses a chiral center at the C1 position of the cyclobutane ring, enzymatic resolution can be applied to the racemic ester itself or to a precursor alcohol or carboxylic acid.

Lipases are frequently employed for the kinetic resolution of esters via hydrolysis or transesterification. nih.govmdpi.com For a racemic mixture of this compound, a lipase (B570770) could selectively hydrolyze one enantiomer to the corresponding 1-benzylcyclobutanecarboxylic acid, leaving the other enantiomer of the ester unreacted. The success of such a resolution depends on the enzyme's ability to differentiate between the two enantiomers, which is influenced by the steric and electronic properties of the substituents around the chiral center. While specific data on the lipase-catalyzed resolution of this compound is not abundant in the literature, studies on structurally similar compounds with sterically demanding substituents at the chiral center have demonstrated the feasibility of this approach. For instance, lipases have been successfully used in the kinetic resolution of various carboxylic acid esters and alcohols containing fully substituted chiral centers. mdpi.com

The efficiency of a biocatalytic resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E-value (typically >100) is indicative of a highly selective and synthetically useful resolution. The choice of enzyme, solvent, and acyl donor (in transesterification) can significantly impact the E-value. mdpi.com

Table 1: Representative Lipase-Catalyzed Kinetic Resolutions of Esters and Alcohols with Chiral Centers

| Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |

| Racemic 1-phenylethanol | Candida antarctica Lipase B (CALB) | Acetylation | (R)-1-phenylethyl acetate | >99% | wikipedia.org |

| Racemic 2-octanol | Pseudomonas cepacia Lipase (PCL) | Hydrolysis of acetate | (S)-2-octanol | >95% | wikipedia.org |

| Racemic heterocyclic biaryls | Lipase PS-C II | Esterification | (R)-biaryl ester | up to >99% | mdpi.com |

| Racemic 1-butyryloxy-1-carboxymethylphosphonates | Candida rugosa lipase | Hydrolysis | (R)-hydroxyphosphonate | >98% | researchgate.net |

This table presents analogous data to illustrate the potential of biocatalytic resolution for chiral compounds.

Stereoselective Ring Contraction and Expansion Reactions

Ring contraction and expansion reactions provide powerful strategies for the synthesis of cyclobutane rings from more readily available larger or smaller ring systems. These methods can offer excellent stereocontrol, as the stereochemistry of the starting material can be transferred to the product.

Ring Contraction Reactions:

Wolff Rearrangement: This reaction involves the conversion of a cyclic α-diazoketone into a ketene (B1206846) through photolysis, thermolysis, or metal catalysis, which then undergoes a [2+2] cycloaddition or nucleophilic attack to form a ring-contracted product. researcher.life For the synthesis of a substituted cyclobutane like this compound, a suitably substituted cyclopentanone (B42830) could be converted to an α-diazoketone. Subsequent Wolff rearrangement would lead to a cyclobutane derivative. researcher.lifenih.gov The stereochemistry of the migrating group is retained during the rearrangement, making this a stereospecific reaction. researcher.life

Favorskii Rearrangement: The Favorskii rearrangement of α-halocycloalkanones in the presence of a base is another effective method for ring contraction. libretexts.org This reaction proceeds through a cyclopropanone (B1606653) intermediate. For the synthesis of a 1-substituted cyclobutanecarboxylic acid derivative, a 2-halocyclopentanone could be subjected to Favorskii rearrangement conditions. The stereochemical outcome can be influenced by the substrate and reaction conditions.

Ring Expansion Reactions:

While less common for the synthesis of cyclobutanes compared to their formation from larger rings, certain ring expansion reactions of cyclopropane (B1198618) derivatives can lead to cyclobutane structures. These reactions often involve the opening of the strained cyclopropane ring followed by intramolecular cyclization.

The stereoselectivity in these ring transformation reactions is a key advantage. For example, the stereospecific nature of the Wolff rearrangement ensures that the stereochemistry of the starting α-diazoketone is faithfully translated to the cyclobutane product. wikipedia.org Similarly, the stereochemical course of the Favorskii rearrangement can often be predicted based on the conformation of the starting haloketone.

Influence of Ring Strain on Stereoselectivity

The inherent ring strain in cyclobutanes, a combination of angle strain and torsional strain, plays a crucial role in their synthesis and reactivity, significantly influencing the stereochemical outcome of reactions. masterorganicchemistry.comlibretexts.orgpharmacy180.comyoutube.com Cyclobutane adopts a puckered conformation to relieve some of the torsional strain that would be present in a planar structure. pharmacy180.comsioc.ac.cn This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, which can direct the approach of reagents.

The total strain energy of a cyclobutane ring is approximately 26.3 kcal/mol. libretexts.org This high energy makes the formation of the ring challenging but also provides a driving force for reactions that lead to its formation if a more strained system is relieved or if the transition state leading to the cyclobutane is stabilized.

In the context of stereoselectivity, ring strain can dictate the facial selectivity of reactions. For instance, in a [2+2] cycloaddition reaction to form a cyclobutane, the substituents on the reacting alkenes will influence the approach of the reactants to minimize steric interactions and relieve strain in the transition state, thereby favoring the formation of a specific stereoisomer. The relief of ring strain can be a powerful driving force in reactions, and the stereochemical course of a reaction can be directed towards the formation of the thermodynamically more stable, less strained product. sioc.ac.cn

The interplay between angle strain and torsional strain determines the preferred conformation of substituted cyclobutanes. For a monosubstituted cyclobutane, the substituent generally prefers the pseudo-equatorial position to minimize steric interactions. In disubstituted cyclobutanes, the relative stereochemistry (cis or trans) will be determined by the energetic balance of these strains. This conformational preference can be exploited to achieve stereoselective transformations on the cyclobutane ring.

Role of Directing Groups in Stereocontrol

Directing groups are functional groups within a molecule that control the regioselectivity and stereoselectivity of a chemical reaction. In the asymmetric synthesis of substituted cyclobutanes, directing groups can be employed to guide an incoming reagent to a specific face of the ring, thereby establishing a new stereocenter with high selectivity. nih.gov

For the synthesis of this compound, a directing group could be incorporated into the starting material to control the introduction of either the benzyl (B1604629) or the carboxylate group. For example, a chiral auxiliary attached to the carboxylate group can effectively block one face of the molecule, forcing the incoming benzyl group (or its synthetic equivalent) to attack from the opposite face.

Alternatively, a substituent already present on the cyclobutane ring can act as a directing group for subsequent functionalization. For instance, a hydroxyl or amino group on the cyclobutane ring can coordinate to a metal catalyst, directing the delivery of a reagent to the same face of the ring. While not directly applicable to the quaternary center in this compound, this principle is crucial in the synthesis of other stereochemically rich cyclobutanes.

The use of a directing group can transform a diastereoselective reaction into an enantioselective one by using a chiral, non-racemic directing group. After the desired stereochemistry is set, the directing group can often be removed or converted into another functional group.

Reactivity and Chemical Transformations of Ethyl 1 Benzylcyclobutanecarboxylate and Cyclobutane Systems

Ring-Opening Reactions

The significant ring strain in cyclobutanes (approximately 110 kJ/mol) is a primary driving force for ring-opening reactions. libretexts.org This strain arises from bond angles deviating from the ideal 109.5° for sp³ hybridized carbons and from torsional strain due to eclipsing interactions of substituents. libretexts.orgmasterorganicchemistry.com Consequently, the cleavage of a carbon-carbon bond in the cyclobutane (B1203170) ring is often an energetically favorable process that leads to more stable, open-chain molecules. libretexts.org

Electrocyclic Ring Opening of Cyclobutene (B1205218) and Cyclobutenone Derivatives

Electrocyclic ring-opening reactions are concerted pericyclic reactions where a sigma bond is cleaved to form a new pi bond, resulting in a conjugated system. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. pitt.eduresearchgate.net

Cyclobutenes : The thermal ring-opening of cyclobutenes is a conrotatory process, meaning the substituents at the breaking sigma bond rotate in the same direction. pitt.eduresearchgate.netillinois.edu Conversely, photochemical ring-opening proceeds via a disrotatory pathway, where the substituents rotate in opposite directions. researchgate.netillinois.edu These rules allow for the stereospecific synthesis of conjugated dienes from appropriately substituted cyclobutenes. pitt.eduresearchgate.net The presence of substituents can influence the activation energy of the ring-opening reaction. researchgate.net

Cyclobutenones : In the case of cyclobutenones, the electrocyclic ring-opening generates vinylketene intermediates. nih.gov The direction of rotation of the substituents at the C4 position is described as "inward" (becoming cis to the ketene) or "outward" (becoming trans to the ketene). nih.gov Electron-donating groups tend to favor an outward rotation, while electron-withdrawing groups prefer an inward rotation. nih.gov These vinylketene intermediates are highly reactive and can participate in various subsequent reactions, such as cycloadditions, to form more complex molecules. nih.gov

| Reactant Type | Reaction Condition | Stereochemical Pathway | Product |

| cis-3,4-Disubstituted Cyclobutene | Thermal | Conrotatory | cis,trans-1,3-Butadiene |

| cis-3,4-Disubstituted Cyclobutene | Photochemical | Disrotatory | trans,trans-1,3-Butadiene |

| Cyclobutenone | Thermal | Inward/Outward Rotation | Vinylketene |

Carbocyclic Ring Opening to Acyclic Compounds

The carbocyclic ring of cyclobutane derivatives can be opened to yield acyclic compounds through various reactions, often driven by the release of ring strain. mdpi.com These reactions provide a synthetic route to functionalized open-chain molecules that may be difficult to access through other methods.

One notable example is the reaction of donor-acceptor (D-A) cyclobutanes with nucleophiles. acs.org For instance, cyclobutanes bearing two geminal ester groups (acceptors) can react with electron-rich arenes in the presence of a Lewis acid like aluminum chloride (AlCl₃). This Friedel-Crafts-type reaction results in the opening of the cyclobutane ring to form a γ-aryl-substituted ester. acs.org Similarly, nucleophiles such as thiols and selenols can also induce the ring-opening of these D-A cyclobutanes. acs.org

Another strategy involves the ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes. nih.gov This reaction, promoted by a catalyst, allows for the reaction of cyclobutenes with aldehydes to produce γ,δ-unsaturated aldehydes, which are formal Claisen rearrangement products. nih.gov This method is significant as it provides access to valuable acyclic structures from readily available cyclic precursors. nih.gov

Strain-Release Reactions

The high ring strain of cyclobutanes makes them susceptible to reactions that release this strain energy, providing a powerful driving force for chemical transformations. nih.govresearchgate.net The reactivity of cyclobutanes is not solely dependent on the absolute strain energy but is also influenced by electronic effects such as delocalization. nih.gov

The hydrogenation of cyclobutanes is a classic example of a strain-release reaction. In the presence of catalysts like nickel (Ni) or platinum (Pt), cyclobutanes can be hydrogenated to form the corresponding saturated alkanes. pharmaguideline.com This process becomes more challenging as the ring size increases, with larger, less strained cycloalkanes being more resistant to hydrogenation. pharmaguideline.com

The inherent strain in the cyclobutane ring also makes it a compelling target for synthetic chemists, as it can drive selective C-C bond cleavage and subsequent rearrangements. researchgate.net For example, the ring-opening of bicyclo[1.1.0]butanes (BCBs), which are highly strained carbocycles, is an emerging strategy for the synthesis of 1,3-difunctionalized cyclobutanes. researchgate.net These reactions are driven by the release of the significant strain energy stored in the BCB core. researchgate.net

| Reaction Type | Reactant | Conditions/Catalyst | Product | Driving Force |

| Hydrogenation | Cyclobutane | Ni or Pt catalyst | n-Butane | Release of ring strain |

| Friedel-Crafts type | Donor-Acceptor Cyclobutane | AlCl₃, Electron-rich arene | γ-Aryl-substituted ester | Release of ring strain, Formation of stable product |

| Ring-Opening Metathesis | Cyclobutene | Catalyst, Aldehyde | γ,δ-Unsaturated aldehyde | Release of ring strain |

| Strain-Release Ring-Opening | Bicyclo[1.1.0]butane | AgBF₄, Hydroxyarene | 1,3-Difunctionalized cyclobutane | Release of high ring strain |

Ring Enlargement and Expansion Reactions

Cyclobutane derivatives can undergo ring enlargement and expansion reactions to form larger, more stable carbocyclic systems. These transformations are often driven by the release of ring strain and are synthetically valuable for accessing five- and six-membered rings, which are common motifs in natural products and pharmaceuticals.

Wagner-Meerwein and Pinacol Rearrangements

Wagner-Meerwein and Pinacol rearrangements are classic carbocation-mediated reactions that can lead to ring expansion. thieme.dewikipedia.orglscollege.ac.in These rearrangements involve a 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocation center, resulting in a more stable carbocation. wikipedia.orglscollege.ac.in

In the context of cyclobutane systems, these rearrangements are particularly relevant. For instance, the treatment of a cyclobutylmethyl system with an acid can generate a primary carbocation adjacent to the ring. youtube.com Instead of a simple hydride shift, the entire alkyl group from the cyclobutane ring can migrate, leading to the expansion of the four-membered ring to a five-membered ring. youtube.com This process is driven by the formation of a more stable cyclopentyl carbocation and the relief of the significant ring strain of the cyclobutane. youtube.com

The Tiffeneau-Demjanov rearrangement, which shares mechanistic features with both the Pinacol and Demjanov rearrangements, can also be applied to cyclobutyl systems to achieve ring expansion. thieme.de

The rearrangement of 1-alkynyl cyclobutanols to alkylidene cyclopentanones, catalyzed by gold(I) complexes, is another example of a ring expansion reaction that proceeds through a mechanism related to these rearrangements. acs.org

| Rearrangement Type | Starting Material | Key Intermediate | Product |

| Wagner-Meerwein | Cyclobutylmethyl system | Cyclobutylmethyl carbocation | Cyclopentyl system |

| Pinacol | 1,2-Diol on a cyclobutane ring | Carbocation adjacent to a hydroxyl group | Cyclopentanone (B42830) |

| Gold-Catalyzed | 1-Alkynyl cyclobutanol | Gold-activated alkyne | Alkylidene cyclopentanone |

Functionalization of Pre-formed Cyclobutane Rings

The functionalization of pre-formed cyclobutane rings is a crucial strategy for the synthesis of complex and highly substituted four-membered ring structures. mdpi.com These methods allow for the introduction of various functional groups onto the cyclobutane core, providing access to a wide range of derivatives with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov

One powerful approach for cyclobutane functionalization is through C-H activation. nih.gov For example, using an aminoquinoline directing group, methylene (B1212753) C-H bonds on a cyclobutane ring can be arylated under palladium catalysis. nih.gov This methodology has been shown to be highly efficient, providing bis-arylated cyclobutanes in high yields and as single diastereomers. nih.gov This strategy has been applied to the synthesis of natural products containing substituted cyclobutane cores, such as the piperarborenines. nih.gov

The α-functionalization of cyclobutanones is another important transformation. mdpi.com Organocatalytic methods have been developed for the direct aldol (B89426) reaction of cyclobutanone (B123998) with aromatic aldehydes, affording the corresponding α-substituted aldol adducts with high enantioselectivity. mdpi.com

Furthermore, the α-silyl ketone functionality, which can be introduced into bicyclic systems containing a cyclobutane ring, serves as a versatile handle for further derivatization. nih.govrsc.org This allows for the divergent synthesis of various functionalized cyclobutane products. nih.govrsc.org

| Functionalization Method | Reactant | Reagents/Catalyst | Product |

| C-H Arylation | Cyclobutane with directing group | Iodobenzene, Palladium catalyst | Arylated cyclobutane |

| Aldol Reaction | Cyclobutanone | Aromatic aldehyde, Organocatalyst | α-(Hydroxyarylmethyl)cyclobutanone |

| Derivatization of α-Silyl Ketone | Bicyclic α-silyl ketone | Various reagents | Functionalized cyclobutane derivative |

Alpha-Functionalization of Cyclobutanones

The functionalization of the α-position of cyclobutanones is a crucial transformation for introducing molecular complexity. sfu.canih.gov While traditional methods often rely on organometallic reagents, recent advancements have highlighted the utility of organocatalysis. nih.gov

One notable approach is the use of singly occupied molecular orbital (SOMO) catalysis for the enantioselective α-allylation of cyclobutanones. nih.gov In this method, a transiently generated enamine undergoes one-electron oxidation to form a geometrically constrained radical cation. This intermediate then reacts with various allyl silanes to afford α-allylated cyclobutanones with high enantioselectivity. For instance, the use of an oxidatively stable imidazolidinone catalyst in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) facilitates the α-allylation of cyclobutanone in good yield. nih.gov

Another powerful strategy for α-functionalization is the desymmetrization of 3-substituted cyclobutanones through an organocatalyzed aldol reaction. nih.gov Catalyzed by N-phenylsulfonyl-(S)-proline, this reaction yields 2,3-functionalized cyclobutanones with excellent diastereoselectivity and enantioselectivity. nih.gov These methods provide efficient routes to chiral, functionalized cyclobutanone building blocks. nih.gov

C-H Activation and Functionalization

Direct C-H functionalization has emerged as a powerful tool for the synthesis and modification of complex molecules, including those containing a cyclobutane ring. acs.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route.

Rhodium(II) catalysts have been successfully employed for the site-selective C-H functionalization of arylcyclobutanes. nih.gov By choosing the appropriate catalyst, it is possible to control whether the functionalization occurs at the C1 or C3 position of the cyclobutane ring. nih.gov For example, using Rh₂(S-TCPTAD)₄ as a catalyst, various arylcyclobutanes can be functionalized at the benzylic C1 position with aryl diazoacetates. nih.gov This reaction exhibits a broad substrate scope, tolerating various functional groups on both the arylcyclobutane and the diazoacetate. nih.gov

Palladium catalysis has also been instrumental in the C-H functionalization of cyclobutane systems. Directing groups, such as an aminoquinoline group, can facilitate the arylation of methylene C-H bonds under palladium(II/IV) catalysis. acs.org This strategy has been applied to the synthesis of pseudodimeric cyclobutane natural products. acs.orgacs.org Furthermore, ligand-enabled palladium catalysis allows for the transannular γ-arylation of cyclobutane carboxylic acids, overriding the typically favored β-C-H activation. nih.gov This method provides access to valuable cis-1,3-difunctionalized cyclobutanes. nih.gov

The inherent strain of the cyclobutane ring presents both challenges and opportunities for C-H functionalization. The C-H bonds in a cyclobutane ring possess greater s-character and are stronger than those in unstrained systems. nih.gov Nevertheless, the strategic use of transition metal catalysts and directing groups has enabled the selective functionalization of these challenging C-H bonds, opening new avenues for the synthesis of complex cyclobutane-containing molecules. nih.govanr.fr

Nucleophilic Substitution Reactions

Cyclobutane systems can undergo nucleophilic substitution reactions, although their reactivity is influenced by the inherent ring strain. Unlike their acyclic counterparts, the four-membered ring can affect reaction rates and mechanisms.

In certain cases, nucleophilic substitution on cyclobutane derivatives proceeds with retention of configuration. This is often attributed to a double inversion mechanism or the formation of a non-classical carbocation intermediate.

The presence of activating groups can facilitate nucleophilic substitution. For example, α-halocyclobutanones can undergo substitution with various nucleophiles. The stereochemical outcome of these reactions can be controlled by the choice of reagents and reaction conditions.

It's important to note that under certain conditions, especially with strong bases, elimination reactions can compete with nucleophilic substitution, leading to the formation of cyclobutenes. dicp.ac.cn

Hydroacylation of Cyclobutenes

The hydroacylation of cyclobutenes represents an atom-economical method for the synthesis of functionalized cyclobutanes. nih.govrsc.org This reaction involves the addition of an aldehyde across the double bond of a cyclobutene, typically catalyzed by a transition metal complex.

Rhodium catalysts have proven to be particularly effective for the asymmetric hydroacylation of meso-cyclobutenes with salicylaldehydes. nih.govrsc.org The ortho-phenolic group of the salicylaldehyde (B1680747) is believed to act as a directing group, facilitating the reaction. rsc.org This process proceeds via an asymmetric hydrometallation of the cyclobutene, followed by C-C bond-forming reductive elimination, to yield acylated cyclobutanes with high stereoselectivity. nih.gov The use of chiral ligands, such as Me-DuPhos, allows for the enantioselective synthesis of these valuable building blocks. researchgate.net

The scope of this reaction has been extended to include the hydroacylation of prochiral, spirocyclic cyclobutenes, which proceeds with excellent regioselectivity. nih.gov Furthermore, rhodium-catalyzed isomerization of alkylidenecyclobutanes followed by hydroacylation provides a route to multisubstituted cyclobutanes with contiguous stereocenters. acs.org Isotopic labeling studies suggest that this tandem process involves the migration of the double bond from an exo to an endo position, forming a coordinated cyclobutene intermediate. acs.org

These hydroacylation reactions offer a modular and efficient entry to stereochemically complex acylated cyclobutanes, which are valuable intermediates in organic synthesis. nih.gov

Catalytic Cross-Coupling Approaches (e.g., Rhodium-Catalyzed Arylation)

Catalytic cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and they have been successfully applied to the functionalization of cyclobutane systems. researchgate.net Rhodium-catalyzed reactions, in particular, have emerged as a valuable method for the arylation of cyclobutene derivatives. dicp.ac.cnnih.gov

A notable example is the rhodium-catalyzed enantioselective addition of arylboronic acids to cyclobutenone ketals. dicp.ac.cnnih.gov This transformation serves as a surrogate for the 1,4-addition to the less stable cyclobutenone. dicp.ac.cn The reaction proceeds through an enantioselective carbometalation of the cyclobutene to form a cyclobutyl-rhodium intermediate, which then undergoes β-oxygen elimination to yield enantioenriched enol ethers. dicp.ac.cnnih.gov The use of a chiral diene ligand is crucial for achieving high enantioselectivity. dicp.ac.cn The resulting enol ethers are stable and can be further elaborated into more complex cyclobutane structures. For instance, hydrolysis of the enol ether yields the corresponding 3-phenylcyclobutanone. dicp.ac.cn

This rhodium-catalyzed arylation methodology has been shown to be efficient and selective, proceeding rapidly at room temperature. dicp.ac.cn It provides a valuable route to chiral, complex cyclobutanes, which are important motifs in bioactive molecules and natural products. dicp.ac.cnnih.gov

Palladium-Catalyzed Cross-Coupling of Cyclobutanone-Derived N-Sulfonylhydrazones

Palladium-catalyzed cross-coupling reactions of N-sulfonylhydrazones derived from cyclobutanones offer a versatile method for the synthesis of various unsaturated four-membered ring compounds. organic-chemistry.orgnih.gov These reactions typically proceed through the in situ generation of a palladium-carbene intermediate from the N-sulfonylhydrazone. organic-chemistry.org

The coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides can lead to a variety of structurally diverse products, including cyclobutenes, methylenecyclobutanes, and conjugated dienes. organic-chemistry.org The product distribution is often dependent on the reaction conditions and the nature of the substrates. The reaction mechanism is thought to involve the formation of a metal carbene, followed by migratory insertion and subsequent β-hydride elimination. organic-chemistry.org Optimization studies have identified Pd₂(dba)₃ with PPh₃ as an effective catalytic system, with Cs₂CO₃ as the base in 1,4-dioxane. organic-chemistry.org

This methodology exhibits broad substrate compatibility, tolerating a range of functional groups on the aryl halide partner. organic-chemistry.org Furthermore, the reaction has been extended to include the synthesis of enantioenriched four-membered ring molecules by employing chiral ligands. organic-chemistry.org A related palladium-catalyzed cyclization coupling of iodoarene-tethered alkynes with cyclobutanone-derived N-tosylhydrazones provides access to benzofuran-3-cyclobutylidenes and spirocyclobutanes. acs.org

These palladium-catalyzed carbene coupling reactions demonstrate that even strained ring systems like cyclobutanes can undergo efficient cross-coupling, providing a powerful tool for the synthesis of complex cyclic and spirocyclic structures. organic-chemistry.orgacs.org

Other Rearrangement Reactions

The inherent ring strain of the cyclobutane nucleus makes it susceptible to various rearrangement reactions, often leading to the formation of less strained five-membered rings or acyclic products. reddit.com These transformations can be initiated by heat, light, or chemical reagents.

One common type of rearrangement is the thermal ring-opening of cyclobutenes to form conjugated dienes. For example, heating an enol ether derived from a cyclobutene can trigger an electrocyclic ring opening. dicp.ac.cn

Carbocation-mediated rearrangements are also prevalent in cyclobutane chemistry. masterorganicchemistry.com The formation of a carbocation adjacent to the cyclobutane ring can induce a nih.govorganic-chemistry.org-shift, leading to ring expansion. For instance, the treatment of a cyclobutane derivative that can form a carbocation at an exocyclic position can lead to the formation of a cyclopentyl system. masterorganicchemistry.com This type of rearrangement is driven by the relief of the approximately 26 kcal/mol of strain energy in the cyclobutane ring.

The Beckmann rearrangement and Hofmann rearrangement, while not exclusive to cyclobutane systems, can be applied to cyclobutanone oximes and cyclobutanecarboxamides, respectively, to produce ring-expanded lactams and amines. byjus.com The Baeyer-Villiger oxidation of cyclobutanones can also be considered a rearrangement, leading to the formation of γ-lactones. nih.gov These classical rearrangement reactions provide valuable synthetic routes to functionalized carbocycles and heterocycles from readily available cyclobutane precursors. byjus.com

Computational and Mechanistic Investigations of Cyclobutane Systems

Theoretical Predictions and Experimental Validation of Reaction Pathways

The synthesis of substituted cyclobutanes is often achieved through methods like [2+2] cycloadditions, radical cyclizations, or ring contractions from larger rings. chemistryviews.org Theoretical predictions play a pivotal role in understanding the feasibility and stereochemical outcomes of these reaction pathways. For instance, the formation of cyclobutanes via the contraction of pyrrolidines has been investigated both experimentally and computationally. chemistryviews.orgacs.org The proposed mechanism involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine (B122466) to form a 1,1-diazene intermediate. Subsequent elimination of nitrogen gas produces a 1,4-biradical, which then collapses to form the cyclobutane (B1203170) ring. chemistryviews.orgacs.org

Computational models, particularly Density Functional Theory (DFT), can predict the activation energies and transition state geometries for such processes. In the pyrrolidine contraction, DFT calculations identified the cleavage of the two C–N bonds to release N₂ as the rate-determining step, with a calculated activation energy that aligns with experimental observations where the reaction proceeds at moderate temperatures. acs.org

Experimental validation for these predicted pathways is crucial. In the synthesis of highly substituted cyclobutanes from DNA-tagged styrene (B11656) derivatives and cinnamates, the use of an iridium-based photocatalyst was shown to facilitate a [2+2] cycloaddition. researchgate.net The observed trans configuration of the substituents originating from the cinnamate (B1238496) starting material provides experimental evidence that supports a stepwise radical-anion cycloaddition mechanism, rather than a concerted one, which is consistent with theoretical models for similar photocatalyzed reactions. researchgate.netorganic-chemistry.org Similarly, the development of methods for the [2+2] cycloaddition of terminal alkenes with allenoates to form 1,3-substituted cyclobutanes has been shown to be promoted by Lewis acids like EtAlCl₂, and the observed product yields under various conditions help refine and validate the proposed mechanistic models. nih.gov

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, geometry, and reactivity of cyclobutane systems. beilstein-journals.orgicrc.ac.ir These calculations allow for the prediction of molecular properties and reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. acs.orgnih.gov For substituted cyclobutanes, DFT can elucidate the influence of various functional groups on the ring's properties.

For example, DFT calculations have been used to study the gem-dimethyl effect in 1,1-dimethylcyclobutane. nih.gov These studies, employing methods like SCF, DFT (B3LYP), and MP2 with triple-ζ basis sets, compute optimized geometries and electronic energies to determine the strain energy. nih.govacs.org The results indicate that 1,1-dimethylcyclobutane is significantly less strained (by over 8 kcal/mol) than the parent cyclobutane, providing a thermodynamic basis for the observed acceleration of ring-closing reactions when gem-dimethyl groups are present. nih.gov This has direct relevance for understanding the stability of quaternary carbon centers, such as the one in Ethyl 1-benzylcyclobutanecarboxylate.

Molecular modeling and DFT are also used to probe reaction mechanisms in detail. In the stereoretentive synthesis of cyclobutanes from pyrrolidines, DFT calculations at the M06/6-31+G level were used to map the potential energy surface. acs.org The calculations revealed that the rate-determining step is the release of N₂ to form a singlet 1,4-biradical, which then undergoes a barrierless ring closure to yield the final product. acs.org This computational insight explains the high stereoretention observed experimentally.

| Computational Method | Basis Set | Calculated Strain Energy of 1,1-dimethylcyclobutane (kcal/mol) |

|---|---|---|

| B3LYP | 6-311G(d,p) | 18.1 |

| MP2 | 6-311G(d,p) | 17.8 |

| B3LYP | 6-311G+(2df,2pd) | 18.0 |

| MP2 | 6-311G+(2df,2pd) | 17.7 |

*Data adapted from studies on 1,1-dimethylcyclobutane and serves as a representative example of DFT applications in cyclobutane systems. nih.gov

Mechanistic Studies of Ring Formation and Transformations (e.g., Radical Pathways, Migratory Insertions)

The construction and transformation of the cyclobutane ring can proceed through various mechanisms, with radical pathways being particularly prominent in synthesis.

Radical Pathways: Photocatalyzed [2+2] cycloadditions are a powerful method for forming cyclobutane rings. baranlab.org These reactions often proceed via a radical-anion mechanism. For instance, in the cycloaddition of enones catalyzed by Ru(bipy)₃Cl₂, the photogenerated Ru(I) complex is proposed to reduce the enone substrate, creating a radical anion. organic-chemistry.org This radical anion then adds to a second alkene molecule to form a 1,4-biradical intermediate, which subsequently cyclizes to the cyclobutane product. baranlab.org Another example is the ring contraction of pyrrolidines, which proceeds through a 1,4-biradical intermediate generated after the extrusion of N₂ from a 1,1-diazene species. chemistryviews.orgacs.org DFT studies have been crucial in rationalizing the stereospecificity of these reactions, showing that the barrier for radical rotation is higher than that for ring closure, thus preserving the stereochemistry of the starting material. acs.org

Migratory Insertions: Migratory insertion is a fundamental reaction in organometallic chemistry where two ligands on a metal center combine. wikipedia.orgopenochem.org While less common for the direct synthesis of simple cyclobutanes, it is a key mechanistic step in many catalytic cycles that could be used to functionalize or transform them. A migratory insertion typically involves an anionic ligand (like an alkyl or aryl group) migrating to an adjacent neutral, unsaturated ligand (like CO or an alkene). wikipedia.orgopenochem.org For this to occur, the two ligands must be positioned cis to one another in the metal's coordination sphere. openochem.org This process is critical in industrial applications such as hydroformylation and alkene polymerization. wikipedia.org Although direct insertion of a metal into a C-C bond of a cyclobutane is challenging, transformations involving organometallic intermediates, such as the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones, likely involve migratory insertion steps in their catalytic cycles. organic-chemistry.org

Understanding Ring Strain and its Impact on Chemical Reactivity and Stability

The chemistry of cyclobutane is dominated by its inherent ring strain, a form of instability that arises from deviations from ideal bond angles and conformations. wikipedia.org This strain is a combination of angle strain (from compressed C-C-C bond angles) and torsional strain (from eclipsing interactions of C-H bonds). wikipedia.org

For an sp³-hybridized carbon, the ideal tetrahedral bond angle is 109.5°. In a planar cyclobutane, the angles would be a rigid 90°, leading to significant angle strain. To alleviate some of the torsional strain that would result from all eight C-H bonds being fully eclipsed in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation. baranlab.org This puckering slightly decreases the C-C-C bond angle to about 88°, which marginally increases angle strain but provides a more significant relief from torsional strain. wikipedia.org

The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol. wikipedia.org This stored energy makes the cyclobutane ring susceptible to reactions that lead to its opening, as this relieves the strain. This principle is the driving force for many reactions of cyclobutane derivatives and makes them useful synthetic intermediates. baranlab.orgrsc.org For example, the strain energy of the cyclobutane core is exploited in mechanochemistry, where mechanical force can induce a [2+2] cycloreversion, breaking the ring to form two alkene moieties. rsc.org

Substituents can modify the ring strain. Computational studies have shown that placing substituents on the ring can either increase or decrease the strain energy depending on their nature and position. As noted earlier, gem-dimethyl substitution has been calculated to decrease the strain energy of cyclobutane by over 8 kcal/mol. nih.govacs.org Conversely, fusing the cyclobutane to other ring systems or introducing bulky groups can increase strain and further enhance reactivity.

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane (B1198618) | 3 | 27.6 - 29.0 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane (B165970) | 5 | 7.4 |

| Cyclohexane | 6 | ~0 - 1.3 |

*Data compiled from established chemical literature. wikipedia.org

Applications of Ethyl 1 Benzylcyclobutanecarboxylate and Cyclobutane Scaffolds in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

Cyclobutanes and cyclobutenes are crucial structural motifs found in many biologically important molecules and serve as versatile intermediates in chemical synthesis. capes.gov.br The development of catalytic enantioselective [2+2] cycloadditions has provided access to a wide array of enantiomerically enriched cyclobutane (B1203170) derivatives that were previously difficult to obtain. capes.gov.br These four-membered rings are not merely structural components but are considered "overbred intermediates"—structures that contain latent functionality and stereochemical information, which can be revealed through strategic fragmentation or rearrangement reactions to construct complex carbocyclic and heterocyclic systems. rsc.org

For instance, the synthesis of novel tetracyclic scaffolds incorporating a fused azabicyclo[3.2.0]heptan-2-one motif has been achieved through visible-light-promoted intramolecular [2+2] cycloaddition. nih.govacs.org This method allows for the construction of complex molecular architectures with multiple stereogenic centers from simple precursors, highlighting the utility of cyclobutane formation in building molecular complexity. nih.govacs.org Furthermore, the development of methods for the stereoselective synthesis of cyclobutanes from the contraction of pyrrolidines demonstrates an alternative approach to accessing these valuable building blocks. acs.org This strategy was successfully applied in a concise formal synthesis of the natural product piperarborenine B. acs.org These examples underscore the role of the cyclobutane scaffold as a linchpin in the assembly of intricate molecular structures.

Strategies in the Total Synthesis of Natural Products Featuring Cyclobutane Moieties

The presence of a strained cyclobutane ring in numerous complex natural products presents a significant synthetic challenge and has spurred the development of novel synthetic strategies. rsc.org Key methods for constructing the cyclobutane core include photochemical [2+2] cycloadditions, metal-mediated cycloadditions, and various cyclization and ring-contraction reactions. rsc.orgacs.org

A prominent strategy involves the [2+2] photocycloaddition, which is presumed to be a biomimetic pathway for many dimeric natural products. nih.gov However, controlling the regio- and stereochemistry of these reactions, especially in heterodimerizations, can be difficult. nih.gov To overcome these challenges, synthetic chemists have developed innovative approaches. For example, C–H functionalization logic has been employed to create unsymmetrical cyclobutanes in a controlled manner. nih.govacs.orgnih.govresearchgate.net This involves directing group-assisted arylation of C–H bonds on a pre-formed cyclobutane ring, allowing for the sequential and stereocontrolled introduction of different aryl groups. nih.govacs.org

Other powerful strategies include:

Radical Cation Diels-Alder (RCDA) Reactions: This biomimetic approach has been used to construct the complex pentacyclic core of natural products like kingianin A. acs.orgnih.govnih.gov

Quadricyclane (B1213432) Cycloadditions: The reaction of the highly strained molecule quadricyclane with suitable partners provides a rapid entry to complex cyclobutane-containing skeletons, as demonstrated in the synthesis of hippolachnin A. acs.orgnih.govthieme-connect.comfigshare.com

Ring Contractions: The Favorskii rearrangement of α-chlorocyclobutanones can produce cyclopropanecarboxylic acids, showcasing how cyclobutanes can serve as precursors to other strained ring systems within a larger synthetic plan. marquette.edu

These strategies highlight the versatility of the cyclobutane ring as a central feature in the retrosynthetic analysis of complex natural products.

The strategic implementation of cyclobutane-forming reactions is best illustrated through specific total synthesis campaigns.

Providencin: This marine diterpenoid possesses a unique and highly oxidized bicyclo[12.2.0]hexadecane framework, which includes a densely substituted cyclobutane ring. jst.go.jpacs.org Its total synthesis has not yet been achieved, representing a significant challenge. jst.go.jpacs.org Synthetic studies have explored various routes to the cyclobutane core, including the Norrish-Yang cyclization of a biosynthetic precursor and thermal or photosensitized [2+2] cycloadditions. jst.go.jpacs.orgunivie.ac.at The semi-synthesis of providencin from a related natural product, bipinnatin (B14683477) E, supported the proposed biosynthetic pathway involving a photochemical cyclization. jst.go.jpacs.org

Piperarborenine B: This natural product features an unsymmetrical cyclobutane core with two different aryl substituents. Its total synthesis was achieved using a divergent strategy based on C–H functionalization. nih.govacs.orgnih.govresearchgate.net A mono-arylated cyclobutane intermediate was synthesized and then subjected to a second, directed C–H arylation to install the second, distinct aryl group with the desired stereochemistry. nih.govacs.org An alternative enantioselective approach utilized a Cu(II)/SaBOX-catalyzed [2+2] cycloaddition to establish the optically active cyclobutane core early in the synthesis. acs.org

Hippolachnin A: The first total synthesis of this marine polyketide, which contains an oxacyclobutapentalene core, was achieved using a photochemical [2+2] reaction to form the key cyclobutane ring. acs.orgnih.gov A collaborative effort between two research groups later developed a more efficient route starting from the unusual material quadricyclane. acs.orgnih.govthieme-connect.com A thermal [2+2] cycloaddition between quadricyclane and an acyl chloride, followed by ring-opening metathesis and a late-stage C–H oxidation, provided a convergent and effective pathway to (±)-hippolachnin A. nih.govthieme-connect.com

Kingianin A: This complex natural product has a unique pentacyclic scaffold. nih.gov One total synthesis approach is based on a biomimetic radical cation Diels–Alder (RCDA) reaction. acs.orgnih.govacs.org The use of a temporary tether in the key RCDA step controlled the regiochemistry of the cycloaddition, leading to the desired core structure. acs.orgnih.gov Another enantioselective total synthesis featured a chiral oxazaborolidinium ion-catalyzed Diels-Alder reaction of a strained cyclobutenone to construct the chiral bicyclo[4.2.0]octadiene monomer, which then dimerizes to form the natural product. thieme-connect.com

Table 1: Key Cyclobutane-Forming Strategies in Natural Product Synthesis

| Natural Product | Key Strategy | Starting Materials (Example) | Resulting Structure | Citation(s) |

|---|---|---|---|---|

| Providencin (Synthetic Studies) | Norrish-Yang Cyclization | Bipinnatin E | Bicyclo[12.2.0]hexadecane core | jst.go.jpacs.org |

| Piperarborenine B | Sequential C–H Arylation | Mono-arylated cyclobutane carboxylate | Unsymmetrical diaryl cyclobutane | nih.govacs.org |

| Hippolachnin A | Quadricyclane [2+2] Cycloaddition | Acyl chloride and quadricyclane | Fused cyclobutane adduct | acs.orgnih.govthieme-connect.com |

| Kingianin A | Radical Cation Diels-Alder (RCDA) | Tethered bicyclooctadiene precursor | Pentacyclic kingianin core | acs.orgnih.gov |

Development of Advanced Organic Materials and Polymers with Cyclobutane Backbones

The unique properties of the cyclobutane ring have been exploited in materials science to create advanced polymers with novel functionalities. rsc.org While small molecule cyclobutanes are investigated for pharmacological activities, polymers incorporating cyclobutane units in their backbones are emerging as important materials. rsc.orgnih.gov These polymers are often synthesized via [2+2] photopolymerizations of bifunctional monomers, leading to materials with applications as mechanophores, stress-responsive systems, and sustainable plastics. rsc.orgrsc.org

A mechanophore is a chemical moiety that responds to mechanical force with a specific chemical transformation. The [2+2] cycloreversion of cyclobutanes has become a versatile framework for designing mechanophores. acs.orgnih.govnih.gov When embedded in a polymer chain, the cyclobutane ring can be forced to open under mechanical stress, such as that applied by ultrasound in solution. nih.govnih.gov This ring-opening can be designed to be a constructive process; for example, a bicyclo[4.2.0]octane mechanophore can unravel to form reactive α,β-unsaturated esters. acs.orgnih.gov These newly formed groups can then undergo reactions like thiol-ene conjugate addition to create cross-links, effectively strengthening the material in response to stress and potentially delaying catastrophic failure. nih.gov The study of these systems provides fundamental insights into how mechanical force can be used to control chemical reactivity at the molecular level. nsf.govrsc.org

There is a significant drive to develop polymers from renewable resources to create a more circular economy. nih.govyoutube.comyoutube.com Truxinates and truxillates, which are dimers of cinnamic acids forming a cyclobutane ring, are key building blocks in this area. rsc.org Cinnamic acids, such as ferulic acid, can be derived from biorenewable sources like lignin. rsc.orgnih.gov The [2+2] photopolymerization of biscinnamate monomers yields polyesters and polyamides with cyclobutane units (polytruxinates) in the polymer backbone. rsc.orgrsc.org These materials show promise as sustainable bioplastics and photoactive materials. rsc.org Recent advancements have focused on improving the synthesis of these polymers, for instance, by using continuous flow reactors, which allow for better control over molecular weight and scalability, making these materials more viable for industrial applications. nih.govacs.org

Precursors for Other Carbocyclic and Heterocyclic Systems

The inherent strain energy of the cyclobutane ring makes it an excellent precursor for the synthesis of other, often more complex, ring systems. rsc.org Ring-opening, ring-expansion, and rearrangement reactions of functionalized cyclobutanes can provide access to a variety of carbocyclic and heterocyclic scaffolds.

A notable example is the use of donor-acceptor cyclobutanes in formal [4+2] cycloadditions with aldehydes to produce tetrahydropyrans, which are common structural motifs in natural products. acs.org This demonstrates the transformation of a four-membered carbocycle into a six-membered heterocycle. Another innovative strategy involves the ring contraction of pyrrolidines, a class of five-membered heterocycles, to stereoselectively form substituted cyclobutanes. acs.org This method not only provides a novel entry to cyclobutanes but also establishes a synthetic connection between these two important classes of cyclic compounds. Furthermore, the fragmentation of "overbred" cyclobutane intermediates is a powerful strategy in which the cyclobutane is constructed and then strategically cleaved to reveal the final, often more complex, target structure. rsc.org These transformations highlight the role of cyclobutanes not just as static structural elements but as dynamic intermediates capable of unlocking diverse chemical space.

Role in Conformational Restriction and Molecular Rigidity in Medicinal Chemistry Design

The incorporation of a cyclobutane ring into a molecule is a powerful strategy for imposing conformational restriction, a key principle in the design of potent and selective drug candidates. acs.orgresearchgate.net Flexible molecules often pay an entropic penalty upon binding to a biological target due to the freezing of rotatable bonds. rsc.org By introducing a rigid scaffold like cyclobutane, the number of accessible conformations is significantly reduced, pre-organizing the molecule into a bioactive conformation and thereby enhancing binding affinity. acs.orgresearchgate.net

The cyclobutane ring itself is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain. rsc.orgacs.orgacs.org This inherent three-dimensionality is a crucial feature that allows for the precise spatial orientation of substituents. For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can lock the relative positions of key pharmacophoric groups, leading to improved interaction with the target protein. rsc.org

The strain energy of the cyclobutane ring, which is higher than that of cyclopentane (B165970) and cyclohexane, also contributes to its unique properties. rsc.org This strain can influence bond lengths and angles, further defining the geometry of the molecule. Despite this strain, the cyclobutane ring is generally chemically inert under physiological conditions, making it a suitable scaffold for drug molecules. rsc.org

Cyclobutane Scaffolds in Drug Discovery and Chemical Biology (excluding specific biological activities)

The utility of cyclobutane scaffolds extends beyond simple conformational restriction and finds broad application in drug discovery and chemical biology as a versatile structural motif. researchgate.net The sp³-rich nature of the cyclobutane ring contributes to a more three-dimensional molecular shape, a desirable attribute for moving beyond the flat, aromatic structures that have historically dominated medicinal chemistry. nih.gov This increased three-dimensionality can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, and can facilitate better complementarity with the complex, three-dimensional binding sites of proteins. rsc.orgnih.gov

The introduction of cyclobutane moieties can serve as a bioisosteric replacement for other groups. For example, a cyclobutane ring can act as a metabolically stable substitute for a gem-dimethyl group or even a phenyl ring, offering improved properties while maintaining or enhancing the desired molecular shape. nih.govd-nb.info

Tetraasteranes as Homologues of Cubanes

A fascinating application of cyclobutane-containing structures in medicinal chemistry is the exploration of polycyclic cage compounds like tetraasteranes. Tetraasteranes are homologues of cubanes and are composed of multiple fused cyclobutane rings, resulting in a highly rigid and well-defined three-dimensional structure. rsc.orgnih.gov

Cubane itself has garnered interest as a bioisostere for benzene (B151609) in drug design due to its similar size and shape, but with the advantage of being non-aromatic and metabolically stable. acs.orgnih.gov Tetraasteranes, possessing similar rigid cyclobutane-based frameworks, are being investigated as potential scaffolds in drug discovery. rsc.orgnih.gov In silico studies have suggested that tetraasteranes can serve as novel bioisosteres for cubanes and may act as hydrogen bond donors or acceptors, potentially enhancing the binding affinity and stability of ligands to their target receptors. rsc.orgnih.gov The rigid conformation of tetraasteranes provides a fixed platform for the precise spatial arrangement of functional groups, a critical factor for optimizing interactions within a protein binding pocket. rsc.org

Cyclobutane β-Amino Acids as Building Blocks for Peptidomimetics and Helical Foldamers

A significant advancement in the use of cyclobutane scaffolds lies in the synthesis and incorporation of cyclobutane β-amino acids into peptides. These modified amino acids act as powerful building blocks for the construction of peptidomimetics and foldamers—non-natural oligomers that mimic the secondary structures of proteins, such as helices and turns. nih.govacs.org

The rigid cyclobutane backbone imposes a strong conformational bias on the peptide chain. nih.gov For example, oligomers of trans-2-aminocyclobutanecarboxylic acid have been shown to fold into well-defined 12-helical conformations, both in solution and in the solid state. acs.orgnih.gov This ability to induce specific and stable secondary structures is of great interest in the design of molecules that can mimic the function of natural peptides, such as inhibiting protein-protein interactions. chemdiv.com

By incorporating cyclobutane β-amino acids, chemists can create peptidomimetics with enhanced proteolytic stability compared to their natural α-peptide counterparts. acs.org The rigid structure conferred by the cyclobutane ring can also lead to a pre-organized arrangement of side chains, which can be crucial for binding to a biological target. nih.gov The use of these building blocks allows for the systematic exploration of the conformational space of a peptide, leading to the development of novel therapeutic agents with improved properties. nih.govnih.gov

Future Directions and Emerging Research Trends in Cyclobutane and Cyclobutanecarboxylate Chemistry

Innovations in Synthetic Methodologies

The construction of the cyclobutane (B1203170) core, a historically challenging endeavor due to significant ring strain, is being revolutionized by novel synthetic strategies. rsc.org While classical [2+2] cycloadditions remain a cornerstone, recent innovations are expanding the synthetic chemist's toolkit, offering new pathways to complex and densely functionalized cyclobutanes. nih.govmdpi.com

One significant trend is the development of contractive syntheses, such as the conversion of readily available pyrrolidines into multisubstituted cyclobutanes via iodonitrene chemistry. ntu.ac.uknih.gov This method proceeds through a radical pathway involving nitrogen extrusion, enabling the stereospecific formation of the cyclobutane ring. nih.govacs.org Another emerging area involves ring-opening reactions of highly strained systems like [1.1.1]propellanes, which can serve as carbene precursors in the presence of nickel(0) catalysts to generate spirocyclic cyclobutane derivatives. organic-chemistry.org

Furthermore, cascade reactions that form multiple bonds in a single operation are gaining prominence for their efficiency. A photoredox-catalyzed radical strain-release/ ntu.ac.ukntu.ac.uk-rearrangement cascade has been developed to synthesize polysubstituted cyclobutanes from α-silylamines and bicyclo[1.1.0]butanes. rsc.org These innovative approaches move beyond traditional methods, providing access to previously unattainable cyclobutane architectures.

Advancements in Regio- and Stereoselectivity

Controlling the precise three-dimensional arrangement of substituents on the cyclobutane ring is critical for its application in areas like drug discovery. nih.gov Consequently, significant research efforts are focused on advancing regio- and stereoselectivity in cyclobutane synthesis. Stereocontrolled methods are crucial for producing specific isomers of complex molecules. acs.org

Enantio- and diastereocontrolled synthesis of all four stereoisomers of orthogonally protected cyclobutane-1,2-diamine (B8145468) has been achieved from a single chiral precursor, demonstrating the power of stereodivergent strategies. acs.org The stereospecificity of ring-contraction reactions, where the stereochemistry of the starting pyrrolidine (B122466) dictates that of the resulting cyclobutane, highlights a powerful method for controlling stereochemical outcomes. nih.govacs.org This approach has been shown to be effective even when creating sterically congested quaternary carbon centers. acs.org

Organocatalysis and biocatalysis are also emerging as powerful tools for achieving high levels of stereocontrol in cyclobutane functionalization and synthesis. mdpi.com For example, organocatalyzed enantioselective ring enlargements of cyclobutanols and desymmetrization of cyclobutane derivatives offer new routes to chiral products. mdpi.com These advancements are crucial for the synthesis of bioactive natural products and pharmaceuticals where specific stereoisomers are required for activity. nih.gov

Green Chemistry Principles in Cyclobutane Synthesis

The growing emphasis on sustainable chemical practices is influencing the design of new synthetic routes to cyclobutanes. Researchers are increasingly adopting green chemistry principles to minimize the environmental impact of these syntheses. nih.govthieme-connect.de This includes the use of less hazardous reagents, alternative energy sources, and more efficient catalytic systems.

A key area of development is the application of C-H functionalization logic. acs.org This strategy avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and improving atom economy. By using a directing group, specific C-H bonds on a cyclobutane precursor can be targeted for reactions like arylation or olefination, providing a more efficient and sustainable route to complex derivatives. acs.org

The use of visible light as a renewable energy source in photocycloadditions and photoredox catalysis represents another significant green advancement. organic-chemistry.orgacs.org These reactions can often be performed under mild, ambient conditions, reducing the energy consumption associated with traditional thermal methods. scite.ai As the demand for environmentally benign processes grows, the integration of green chemistry principles will continue to be a major driver of innovation in cyclobutane synthesis.

Exploration of Novel Catalytic Systems and Photoredox Catalysis

The development of novel catalytic systems is at the forefront of modern cyclobutane synthesis, with photoredox catalysis emerging as a particularly powerful and versatile tool. acs.orgscite.ai These methods utilize light-absorbing catalysts to initiate radical-based transformations under exceptionally mild conditions, enabling reactions that are difficult or impossible to achieve with traditional methods. scite.ainih.gov

Visible-light photoredox catalysis has been successfully employed in [2+2] enone cycloadditions, where a ruthenium-based photocatalyst promotes the formation of cyclobutane products with excellent diastereoselectivity. organic-chemistry.org This process involves the one-electron reduction of the enone substrate, which then undergoes a radical anion cycloaddition. organic-chemistry.org Similarly, iridium-based photosensitizers have been used in cascade reactions that combine asymmetric allylic etherification with a [2+2] photocycloaddition to produce enantioenriched cyclobutane derivatives without the need for directing groups. chemistryviews.org